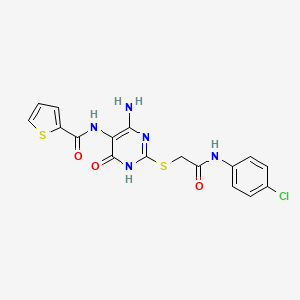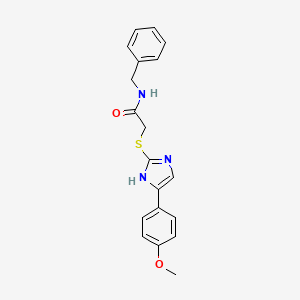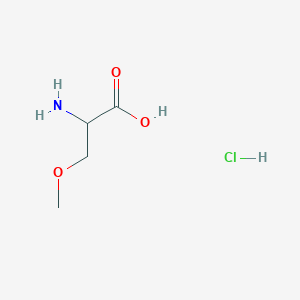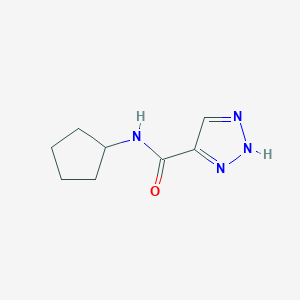![molecular formula C18H14FN3O B2635308 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide CAS No. 1281052-57-0](/img/structure/B2635308.png)
2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide” is a chemical compound that falls under the category of fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines is a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .Applications De Recherche Scientifique
Pharmacophore Design and Kinase Inhibition
2-Fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide and its analogs have been extensively studied for their pharmacophore design capabilities, particularly as inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in mediating proinflammatory cytokine release, making its inhibitors valuable for treating inflammatory diseases. A comprehensive review of the literature highlights the importance of the pyridine and imidazole scaffolds in achieving selective inhibition of p38 MAP kinase. Such inhibitors demonstrate the potential for high binding selectivity and potency, largely due to their ability to replace ATP in the kinase's binding pocket and occupy hydrophobic regions that are not accessible to ATP. This mechanism suggests a promising avenue for the development of novel anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Organic Synthesis
The compound has also been noted in the context of organic synthesis, particularly in the synthesis of complex fluorinated molecules. Fluorinated compounds are pivotal in medicinal chemistry due to their unique properties, such as increased stability and lipophilicity, which can significantly affect the pharmacokinetic profiles of drugs. Research into practical syntheses of fluorinated biphenyls, for instance, reveals methodologies that might be adaptable for the synthesis of related compounds, highlighting the broader relevance of fluorinated aromatic carboxamides in drug development processes (Qiu, Gu, Zhang, & Xu, 2009).
Antitubercular Activity
Further research into derivatives of this compound demonstrates their potential antitubercular activity. Modifications of the core structure have been evaluated against various strains of Mycobacterium tuberculosis, showing significant in vitro efficacy. This suggests that such compounds could serve as lead structures for the development of new antitubercular agents, addressing the urgent need for novel treatments against drug-resistant forms of tuberculosis (Asif, 2014).
Environmental Degradation of Fluorinated Chemicals
In the environmental sciences, the degradation pathways of fluorinated chemicals, including those related to this compound, are of interest. Understanding the microbial degradation of such compounds is crucial for assessing their environmental fate and the persistence of perfluoroalkyl acids derived from them. Studies suggest that microbial action can transform these compounds into perfluoroalkyl carboxylic acids and sulfonic acids, which are persistent environmental pollutants. This area of research highlights the importance of designing fluorinated compounds with environmental degradation in mind, to mitigate potential long-term ecological impacts (Liu & Avendaño, 2013).
Mécanisme D'action
Fluorinated pyridines have been used in the synthesis of various biologically active compounds and have potential applications in local radiotherapy of cancer . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Propriétés
IUPAC Name |
2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-16-12-14(9-11-21-16)18(23)22-17(13-6-2-1-3-7-13)15-8-4-5-10-20-15/h1-12,17H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLRHIDBIHDMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2635226.png)


![4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE](/img/structure/B2635231.png)

![N-(4-ethoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2635233.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2635235.png)

![ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2635241.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635242.png)
![N-(5-fluoro-2-methylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2635244.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![1-methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2635247.png)
